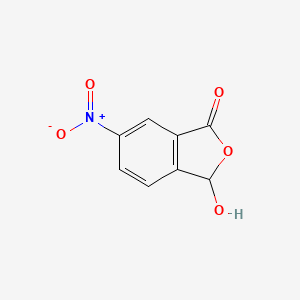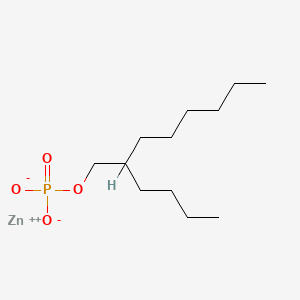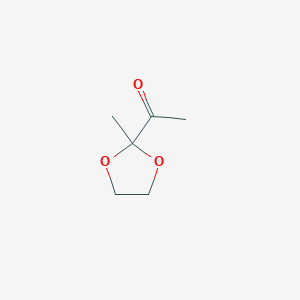
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety.
Vorbereitungsmethoden
The synthesis of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common synthetic route includes the nucleophilic aromatic substitution reaction, where a fluorinated phenyl halide reacts with piperazine under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a base like potassium carbonate .
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. These methods often utilize automated systems to ensure consistent quality and minimize the risk of contamination .
Analyse Chemischer Reaktionen
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom or trifluoromethyl group is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Wirkmechanismus
The mechanism of action of 4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. It is known to modulate the activity of serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors, which play a role in mood regulation and cognitive functions. The compound acts as an agonist at these receptors, leading to increased serotonin signaling and subsequent physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3-fluoro-4-trifluoromethyl-phenyl)-piperazine can be compared with other similar compounds, such as:
1-(3-Trifluoromethylphenyl)piperazine: This compound shares a similar structure but lacks the fluorine atom, which may result in different chemical and biological properties.
1-(4-(Trifluoromethyl)phenyl)piperazine: This isomer has the trifluoromethyl group in a different position on the phenyl ring, which can affect its reactivity and interactions with biological targets
Eigenschaften
Molekularformel |
C11H12F4N2 |
|---|---|
Molekulargewicht |
248.22 g/mol |
IUPAC-Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12F4N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2 |
InChI-Schlüssel |
WELNQCRZHPVGBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-Propanesulfonic acid, 3-[[2-(4-bromophenyl)ethyl]amino]-](/img/structure/B8645132.png)



